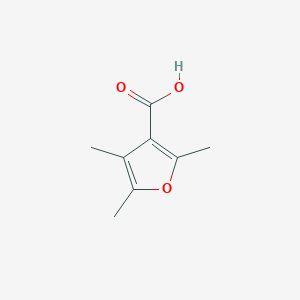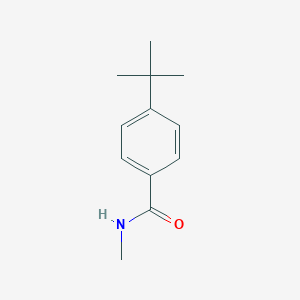
4-tert-butyl-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-methylbenzamide, also known as 4-TMB, is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. 4-TMB has many applications in biochemistry and molecular biology research, including as a protease inhibitor and as a substrate for enzyme assays. In
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-methylbenzamide as a protease inhibitor involves the formation of a covalent bond between the inhibitor and the active site of the enzyme. This bond prevents the enzyme from binding to its substrate and carrying out its normal function. As a substrate for enzyme assays, 4-tert-butyl-N-methylbenzamide is cleaved by the enzyme of interest, resulting in a change in absorbance or fluorescence that can be measured.
Effets Biochimiques Et Physiologiques
4-tert-butyl-N-methylbenzamide has no known biochemical or physiological effects in vivo. It is not metabolized by the body and is excreted unchanged in the urine. However, in vitro studies have shown that 4-tert-butyl-N-methylbenzamide can inhibit the activity of certain enzymes, which may have implications for drug discovery and development.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-tert-butyl-N-methylbenzamide in lab experiments include its high purity, stability, and solubility in organic solvents. It is also relatively inexpensive and easy to synthesize. However, one limitation of using 4-tert-butyl-N-methylbenzamide is that it is not water-soluble, which may make it difficult to use in aqueous assays. In addition, 4-tert-butyl-N-methylbenzamide may not be effective against all types of proteases, which may limit its usefulness in certain experiments.
Orientations Futures
There are many potential future directions for research involving 4-tert-butyl-N-methylbenzamide. One area of interest is the development of new protease inhibitors based on the structure of 4-tert-butyl-N-methylbenzamide. Researchers may also investigate the use of 4-tert-butyl-N-methylbenzamide as a substrate for enzyme assays in new applications. In addition, 4-tert-butyl-N-methylbenzamide may be used in drug discovery and development to identify potential new drug targets. Finally, researchers may investigate the use of 4-tert-butyl-N-methylbenzamide in combination with other compounds to enhance its effectiveness as a protease inhibitor.
Méthodes De Synthèse
The synthesis of 4-tert-butyl-N-methylbenzamide involves the reaction of N-methylbenzamide with tert-butyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. After the reaction is complete, the product is purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-tert-butyl-N-methylbenzamide is widely used in scientific research as a protease inhibitor. It is commonly used to inhibit serine proteases such as trypsin, chymotrypsin, and elastase. In addition, 4-tert-butyl-N-methylbenzamide is also used as a substrate for enzyme assays. Its structure allows for the detection of enzyme activity through changes in absorbance or fluorescence.
Propriétés
Numéro CAS |
60028-84-4 |
|---|---|
Nom du produit |
4-tert-butyl-N-methylbenzamide |
Formule moléculaire |
C12H17NO |
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
4-tert-butyl-N-methylbenzamide |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)10-7-5-9(6-8-10)11(14)13-4/h5-8H,1-4H3,(H,13,14) |
Clé InChI |
OECILUPKKJOWJE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



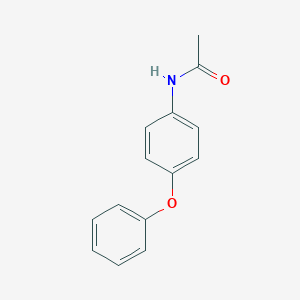
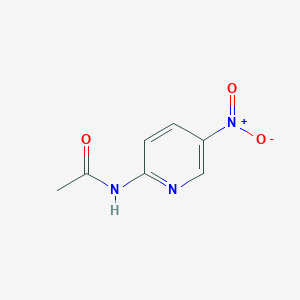
![7-Chloro-2-(4-methylphenyl)-imidazo[1,2-a]pyridine](/img/structure/B189023.png)
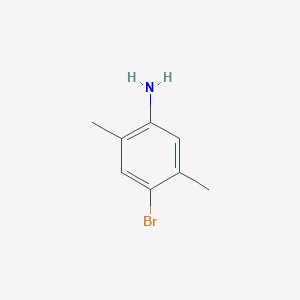
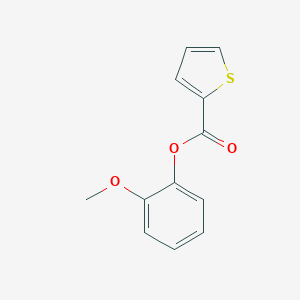
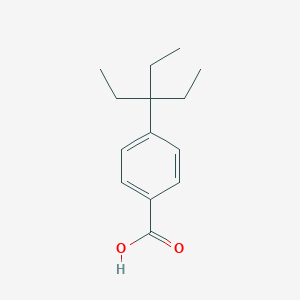
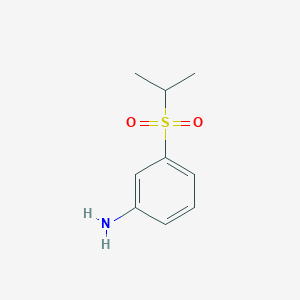
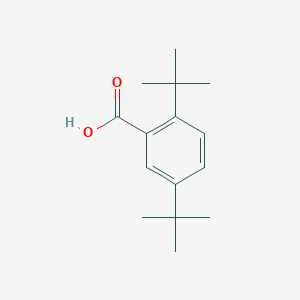
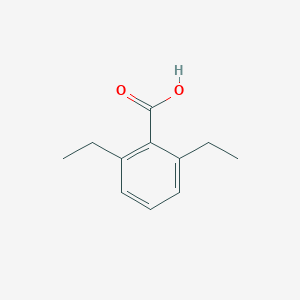
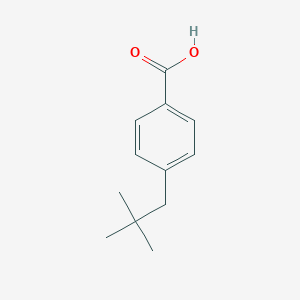
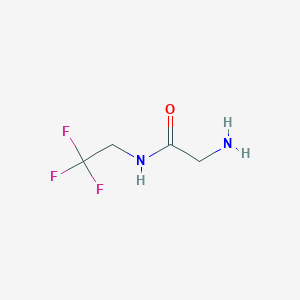

![(E)-2-(6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-ylidene)acetonitrile](/img/structure/B189042.png)
